

Application Note: Quantification of Jangomolide using High-Performance Liquid Chromatography (HPLC)

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Compound of Interest

Compound Name: Jangomolide

Cat. No.: B15592798

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Introduction

Jangomolide, a naturally occurring steroid lactone, has garnered significant interest within the scientific community due to its potential therapeutic properties. As research into its pharmacological effects progresses, the need for a reliable and accurate analytical method for its quantification is paramount. This application note describes a robust High-Performance Liquid Chromatography (HPLC) method developed for the precise quantification of **Jangomolide** in various sample matrices. The described method is tailored for researchers, scientists, and drug development professionals, providing a detailed protocol for accurate and reproducible results.

Jangomolide belongs to the polyketide family of natural products, a diverse group of secondary metabolites with a wide range of biological activities. The developed reverse-phase HPLC (RP-HPLC) method leverages the hydrophobic nature of **Jangomolide** for effective separation and quantification. This document provides a comprehensive guide to the analytical procedure, from sample preparation to data analysis, and adheres to the principles of method validation outlined by the International Council for Harmonisation (ICH) guidelines.^{[1][2][3][4][5]}

Chemical Structure of Jangomolide

(Note: A chemical structure image would typically be included here in a formal application note.)

Molecular Formula: $C_{26}H_{28}O_8$ Molar Mass: 468.5 g/mol

Experimental Protocols

Materials and Reagents

- **Jangomolide** reference standard (purity >98%)
- HPLC grade acetonitrile (ACN)
- HPLC grade methanol (MeOH)
- Ultrapure water (18.2 M Ω ·cm)
- Formic acid (0.1% v/v in water and ACN)
- Sample extraction solvents (e.g., ethyl acetate, dichloromethane)
- Syringe filters (0.22 μ m, PTFE or nylon)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is suitable for this method.

- HPLC System: Agilent 1260 Infinity II LC System or equivalent
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μ m particle size)
- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: 0.1% Formic acid in acetonitrile
- Gradient Elution:
 - 0-2 min: 40% B
 - 2-15 min: 40% to 90% B
 - 15-18 min: 90% B

- 18-20 min: 40% B (re-equilibration)
- Flow Rate: 1.0 mL/min
- Column Temperature: 30 °C
- Injection Volume: 10 µL
- Detection Wavelength: 245 nm (based on the typical UV absorption of steroid lactones with conjugated systems)[6][7]

Preparation of Standard Solutions

Stock Solution (1 mg/mL): Accurately weigh 10 mg of **Jangomolide** reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase (initial conditions: 60:40 water:acetonitrile with 0.1% formic acid) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

Sample Preparation

The sample preparation method will vary depending on the matrix. Below are general guidelines for natural product extracts and biological fluids.

For Natural Product Extracts:

- Extraction: Perform a solvent extraction of the raw material (e.g., plant tissue, microbial culture) using an appropriate solvent like ethyl acetate or methanol.[8]
- Concentration: Evaporate the solvent from the extract under reduced pressure.[9]
- Reconstitution: Reconstitute the dried extract in a known volume of the mobile phase.
- Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter prior to injection to remove particulate matter.[10]

For Biological Fluids (e.g., Plasma, Serum):

- Protein Precipitation: Add three volumes of cold acetonitrile to one volume of the biological fluid to precipitate proteins.[8][9]
- Centrifugation: Vortex the mixture and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.
- Supernatant Collection: Carefully collect the supernatant.
- Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute the residue in a known volume of the mobile phase.
- Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection.

Data Presentation: Quantitative Data Summary

The following table summarizes the expected performance characteristics of this HPLC method for **Jangomolide** quantification. These values are representative and should be confirmed during method validation in your laboratory.

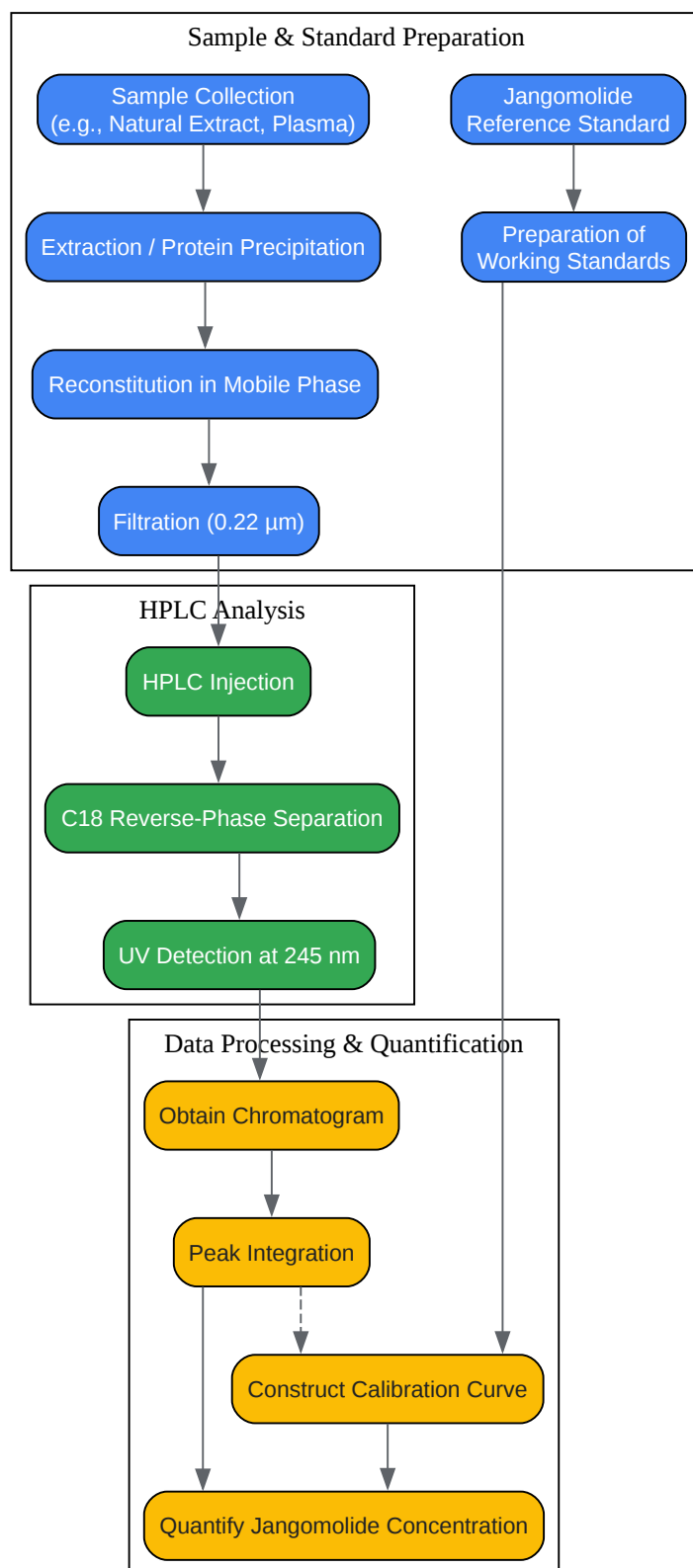
Parameter	Expected Value
Retention Time (RT)	~12.5 min
Linearity (r ²)	> 0.999
Range	1 - 100 µg/mL
Limit of Detection (LOD)	~0.2 µg/mL
Limit of Quantification (LOQ)	~0.7 µg/mL
Precision (%RSD)	< 2%
Accuracy (% Recovery)	98 - 102%
Specificity	No interference from blank matrix

Method Validation

This HPLC method should be validated according to ICH guidelines to ensure its suitability for its intended purpose.[1][2][3][4][5] The validation should include the following parameters:

- **Specificity:** The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by the absence of interfering peaks at the retention time of **Jangomolide** in blank samples.
- **Linearity:** The ability to obtain test results that are directly proportional to the concentration of the analyte. A calibration curve should be constructed by plotting the peak area against the concentration of the working standard solutions. The correlation coefficient (r^2) should be greater than 0.999.
- **Accuracy:** The closeness of the test results obtained by the method to the true value. This can be determined by performing recovery studies on samples spiked with known amounts of **Jangomolide**.
- **Precision:** The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It should be assessed at both the intra-day and inter-day levels. The relative standard deviation (%RSD) should be less than 2%.
- **Limit of Detection (LOD) and Limit of Quantification (LOQ):** The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
- **Robustness:** The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition).

Visualization of Experimental Workflow



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